Triiron dodecacarbonyl

Descripción general

Descripción

Métodos De Preparación

Triiron dodecacarbonyl was one of the first metal carbonyl clusters synthesized. It can be obtained from the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] Another common synthetic route involves the reaction of iron pentacarbonyl with a base, followed by oxidation of the resulting hydrido cluster with acid : [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]

Análisis De Reacciones Químicas

Triiron dodecacarbonyl undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different iron carbonyl complexes.

Reduction: The compound can be reduced under specific conditions to yield other iron carbonyl species.

Substitution: Ligands in triirondodecacarbonyl can be substituted with other ligands such as phosphines or thioesters. Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and various ligands for substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis of Triiron Dodecacarbonyl

This compound can be synthesized through several methods, including:

- Thermolysis of Iron Pentacarbonyl : This method involves heating iron pentacarbonyl under controlled conditions to produce this compound.

-

Reaction with Bases :

A common synthetic route involves the reaction of iron pentacarbonyl with a base and water, followed by oxidation: This is followed by treatment with hydrochloric acid to yield this compound .

Properties of this compound

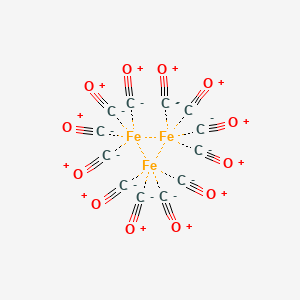

This compound is characterized by its dark green solid form that sublimates under vacuum and dissolves in nonpolar organic solvents. It features a triangular arrangement of iron atoms surrounded by twelve carbon monoxide ligands, exhibiting C symmetry . The compound is reactive, serving as a more accessible source of iron(0) compared to iron pentacarbonyl.

Organic Synthesis

This compound has proven useful in organic synthesis, particularly in reactions involving olefinic compounds. It can facilitate the formation of various organometallic complexes and has been utilized to create thiolate-bridged complexes through reactions with thiols and disulfides. These complexes are studied for their potential as hydrogenase mimics .

Nanoparticle Formation

One of the most significant applications of this compound is its role as a precursor for synthesizing iron-containing nanoparticles. Unlike iron pentacarbonyl, which is volatile and toxic, this compound can be handled more safely. The compound can be converted into soluble anionic iron carbonyl species through reactions with amines, which then serve as precursors for nanoparticles:

- Thermolysis : The thermolysis of these precursors generates well-defined nanoparticles such as Fe, FeCo, and FePt particles . This method allows for better control over particle size and composition compared to traditional methods using volatile precursors.

Material Science

This compound is also explored in material science for its potential in creating magnetic materials and enhancing optical properties. For instance, it has been used in synthesizing Au-FeO heterodimer nanoparticles that exhibit enhanced magneto-optical properties . Such materials are valuable in various applications including data storage and biomedical imaging.

Case Study 1: Synthesis of Iron Nanoparticles

A study demonstrated that this compound could effectively produce iron nanoparticles through thermal decomposition under inert conditions. The resulting nanoparticles showed uniform size distribution and magnetic properties suitable for various applications in catalysis and electronics .

Case Study 2: Organic Reactions

Research highlighted the use of this compound in synthesizing thiolate-bridged complexes from thiols, showcasing its utility in creating compounds with potential catalytic activity similar to natural enzymes .

Mecanismo De Acción

The mechanism of action of triirondodecacarbonyl involves its ability to coordinate with various ligands and undergo redox reactions. The compound’s iron atoms can interact with different molecular targets, facilitating various chemical transformations. The pathways involved in these reactions often include the formation and cleavage of metal-ligand bonds, leading to the generation of different iron carbonyl species .

Comparación Con Compuestos Similares

Triiron dodecacarbonyl can be compared with other similar compounds such as:

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂): Similar in structure but contains ruthenium instead of iron.

Triosmium dodecacarbonyl (Os₃(CO)₁₂): Another analogous compound with osmium atoms.

Iron pentacarbonyl (Fe(CO)₅): A simpler iron carbonyl compound with five CO ligands. This compound is unique due to its triangular structure and the specific reactivity of its iron atoms, making it a valuable compound in various chemical applications.

Actividad Biológica

Triiron dodecacarbonyl, with the chemical formula Fe(CO), is an organometallic compound that has garnered interest in various fields, particularly in bioinorganic chemistry due to its structural resemblance to metalloenzymes. This article explores its biological activity, focusing on its mechanisms of action, potential applications, and relevant research findings.

This compound is a dark green solid that sublimates under vacuum and is soluble in nonpolar organic solvents, producing intensely green solutions. Its molecular structure features a triangular arrangement of iron atoms coordinated by twelve carbon monoxide ligands, which play a crucial role in its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to mimic the active sites of certain metalloenzymes. The compound's iron atoms can coordinate with various ligands, enabling it to facilitate reactions similar to those catalyzed by natural enzymes. The triangular geometry allows for unique interactions that can lead to ligand substitution and bond cleavage, which are essential for catalytic processes .

Biological Applications

1. Enzyme Model Studies:

this compound has been utilized as a model compound for studying hydrogenase enzymes. Research indicates that it can effectively catalyze proton reduction reactions, making it a valuable tool for investigating enzyme mechanisms and developing bioinspired catalysts .

2. Toxicological Studies:

Despite its potential applications, this compound poses significant toxicity risks. It can carbonylate hemoglobin, leading to the formation of carboxyhemoglobin, which inhibits oxygen transport in the blood. This property necessitates careful handling and consideration of safety protocols when working with this compound .

Case Studies

- Catalytic Activity: A study demonstrated that this compound could serve as a precursor for synthesizing iron-sulfur clusters that exhibit catalytic activity for proton reduction at low overpotentials. This finding highlights the compound's potential in developing efficient catalysts for energy conversion applications .

- Structural Analysis: X-ray diffraction studies have provided insights into the structural characteristics of this compound and its derivatives. These studies reveal how modifications to the ligand environment can influence the electronic properties and reactivity of the iron core .

Data Table: Summary of Biological Activity Research

Propiedades

IUPAC Name |

carbon monoxide;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Fe/c12*1-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYRMDDXFDINCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Fe3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17685-52-8 | |

| Record name | Dodecacarbonyl iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the molecular formula and weight of Triirondodecacarbonyl?

A1: The molecular formula of Triirondodecacarbonyl is Fe₃(CO)₁₂. Its molecular weight is 391.85 g/mol.

Q2: How can spectroscopic data aid in characterizing Triirondodecacarbonyl?

A2: Spectroscopic techniques like Infrared (IR) spectroscopy and UV-vis spectroscopy offer valuable insights into the structure and bonding of Fe₃(CO)₁₂. [] IR spectroscopy identifies characteristic stretching frequencies of carbonyl (CO) ligands, providing information about the coordination environment of the iron atoms. [, , ] UV-vis spectroscopy reveals electronic transitions within the molecule, offering insights into its electronic structure and reactivity. []

Q3: Can quantum chemical simulations provide information about Triirondodecacarbonyl?

A3: Yes, quantum chemical simulations can be used to investigate the structure and reactivity of Fe₃(CO)₁₂. [] For instance, these simulations can be used to predict the vibrational frequencies of the molecule, which can be compared to experimental IR spectra. [] They can also be used to study the mechanism of reactions involving Fe₃(CO)₁₂. []

Q4: What are the typical reactions Triirondodecacarbonyl participates in?

A4: Fe₃(CO)₁₂ readily undergoes reactions with various ligands, including thiols, disulfides, and selenium or tellurium analogues, to form iron-sulfur cluster complexes. [] It is also known to participate in metal exchange reactions, as observed in its reaction with cyclooctatetraenechromiumtricarbonyl. []

Q5: How does N-methyl-2-pyrrolidone (NMP) influence reactions involving Triirondodecacarbonyl?

A5: NMP acts as an aprotic polar co-solvent and significantly enhances the reaction rate of Fe₃(CO)₁₂ with various ligands. [] Kinetic studies using UV-vis spectroscopy show a tenfold increase in the rate constant for the formation of certain [FeFe] hydrogenase mimics when NMP is present. []

Q6: What is the proposed mechanism for the NMP-mediated enhancement of Triirondodecacarbonyl reactivity?

A6: Research suggests that NMP interacts with Fe₃(CO)₁₂, likely forming a monosubstituted triirondodecacarbonyl (Fe3(CO)11NMP) cluster. [] IR spectroscopy analysis supports the formation of this intermediate. [] Quantum chemical simulations indicate that this interaction disrupts the bridging carbonyl groups (μ-CO) in Fe₃(CO)₁₂, potentially enhancing its reactivity. []

Q7: Does Triirondodecacarbonyl exhibit catalytic activity?

A7: Yes, Fe₃(CO)₁₂ demonstrates catalytic activity in various organic reactions. One notable example is its ability, in combination with indium trichloride (InCl3), to catalyze the selective double hydrosilylation of nitriles using tertiary and secondary silanes. []

Q8: Are there other examples of Triirondodecacarbonyl’s catalytic activity?

A8: Yes, Fe₃(CO)₁₂ can be used to synthesize specific organic compounds. For example, it facilitates the synthesis of methyl 7-oxoheptanoate and methyl 7-oxooctanoate through a nucleophilic acylation reaction with disodium tetracarbonylferrate. [] This reaction involves the use of Fe₃(CO)₁₂ as a starting material to generate the reactive disodium tetracarbonylferrate intermediate. []

Q9: What are the potential applications of Triirondodecacarbonyl and its derivatives?

A9: Fe₃(CO)₁₂ and its derivatives hold promise for various applications. Their ability to form iron-sulfur clusters makes them valuable in mimicking the active sites of [FeFe] hydrogenases, enzymes crucial for hydrogen production and utilization. [] Additionally, their catalytic activity opens avenues for new synthetic routes in organic chemistry. []

Q10: What are the challenges associated with using Triirondodecacarbonyl in practical applications?

A10: One challenge is the sensitivity of Fe₃(CO)₁₂ to air and moisture, which necessitates handling under inert conditions. [, ] Additionally, optimizing reaction conditions and understanding the detailed mechanisms of its reactions are crucial for developing efficient and selective catalytic processes.

Q11: What safety precautions should be taken when handling Triirondodecacarbonyl?

A11: Fe₃(CO)₁₂ should be handled with care as it decomposes into iron and carbon monoxide, a toxic gas, upon heating or exposure to air. [] Appropriate laboratory practices, including the use of a fume hood and personal protective equipment, are crucial when working with this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.